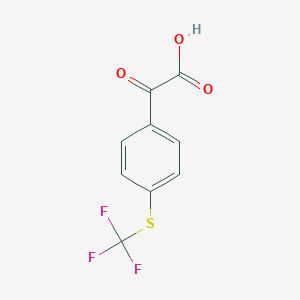![molecular formula C11H13N3O2 B6158285 1-methyl-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1784044-15-0](/img/new.no-structure.jpg)
1-methyl-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class This compound features a pyrazole ring fused to a pyridine ring, with a carboxylic acid group and a methyl and isopropyl substituent on the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions. The reaction conditions often require heating and the use of catalysts such as sulfuric acid or polyphosphoric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can help optimize the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methyl-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound's derivatives have been explored for their therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Its unique chemical structure makes it useful in the development of new materials and catalysts.
Mecanismo De Acción
1-Methyl-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is structurally similar to other pyrazolo[3,4-b]pyridine derivatives, such as Imazapyr and various indole derivatives. its unique substituents and functional groups contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other similar compounds may not be as effective.
Comparación Con Compuestos Similares
Imazapyr
Various indole derivatives
Propiedades
Número CAS |
1784044-15-0 |
|---|---|
Fórmula molecular |
C11H13N3O2 |
Peso molecular |
219.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



